molecular formula C20H18BrN3O4S B2941719 N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide CAS No. 422287-88-5

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Número de catálogo B2941719
Número CAS: 422287-88-5
Peso molecular: 476.35
Clave InChI: VRSOVINVVCTIHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H18BrN3O4S and its molecular weight is 476.35. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Activities

Compounds related to N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide have been explored for their potential antiviral activities. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized through microwave techniques have demonstrated antiviral efficacy against a range of viruses, including influenza A variants (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, Venezuelan equine encephalitis (VEE), Rift Valley fever, and Tacaribe viruses. These compounds' ability to inhibit viral replication highlights their potential as antiviral agents (Selvam et al., 2007).

Antitumor Activity

Research has also been conducted on the antitumor properties of 3-benzyl-substituted-4(3H)-quinazolinones. A series of these compounds were synthesized and evaluated for their in vitro antitumor activity, showing significant broad-spectrum antitumor effects. The study revealed that certain compounds are more potent than 5-FU (5-fluorouracil), a commonly used antitumor agent, highlighting their potential in cancer therapy. Molecular docking studies further supported their mechanism of action, providing insights into their selective activities against various cancer cell lines, including CNS, renal, breast cancer, and leukemia (Al-Suwaidan et al., 2016).

Anticancer Activity

Further investigations into the anticancer activities of quinazolinone derivatives have shown promising results. Substituted benzoquinazolinones, for example, have been synthesized and evaluated for their potential cytotoxicity against cancer cell lines, including HT29 and HCT116. These studies have identified compounds with significant anticancer activities, underscoring the therapeutic potential of quinazolinone derivatives in treating cancer (Nowak et al., 2015).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde followed by the reaction of the resulting intermediate with 4-aminobutanoic acid.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "1,3-benzodioxole-5-carbaldehyde", "4-aminobutanoic acid" ], "Reaction": [ "Step 1: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid is reacted with thionyl chloride to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride.", "Step 2: 1,3-benzodioxole-5-carbaldehyde is reacted with 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride in the presence of triethylamine to form the intermediate N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxamide.", "Step 3: The intermediate from step 2 is reacted with 4-aminobutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide." ] }

Número CAS

422287-88-5

Nombre del producto

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Fórmula molecular

C20H18BrN3O4S

Peso molecular

476.35

Nombre IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C20H18BrN3O4S/c21-13-4-5-15-14(9-13)19(26)24(20(29)23-15)7-1-2-18(25)22-10-12-3-6-16-17(8-12)28-11-27-16/h3-6,8-9H,1-2,7,10-11H2,(H,22,25)(H,23,29)

Clave InChI

VRSOVINVVCTIHV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.